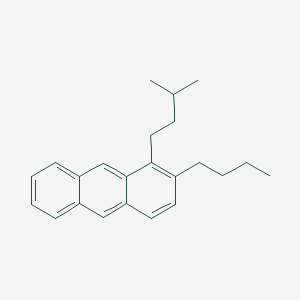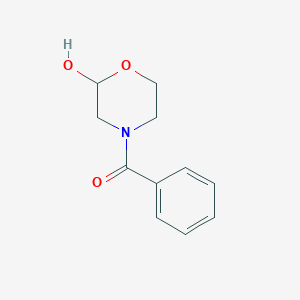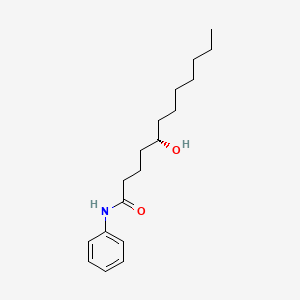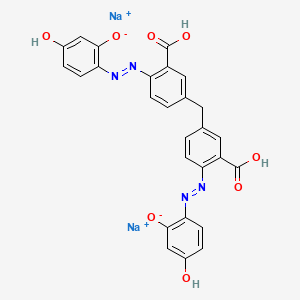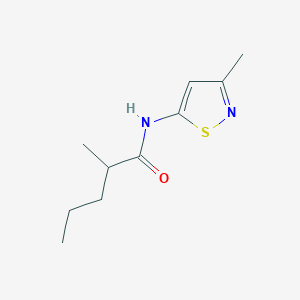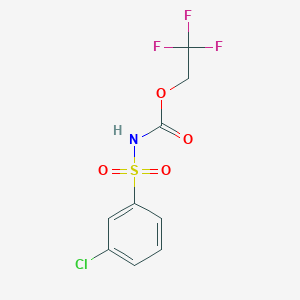
2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a trifluoroethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with substituted trifluoroethyl groups.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoroethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the sulfonylcarbamate moiety can modulate its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
2,2,2-Trifluoroethyl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both a trifluoroethyl group and a sulfonylcarbamate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63924-85-6 |
|---|---|
Fórmula molecular |
C9H7ClF3NO4S |
Peso molecular |
317.67 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-2-1-3-7(4-6)19(16,17)14-8(15)18-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Clave InChI |
BFUREIMMANJWRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
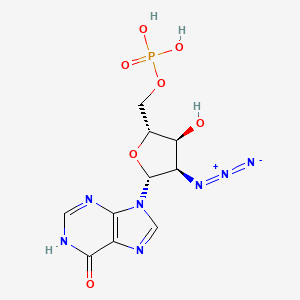
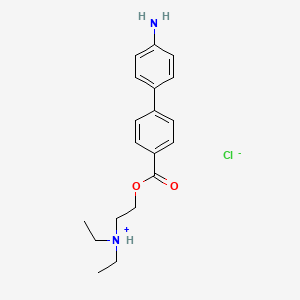
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
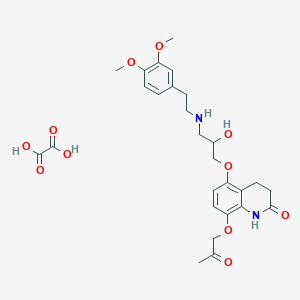
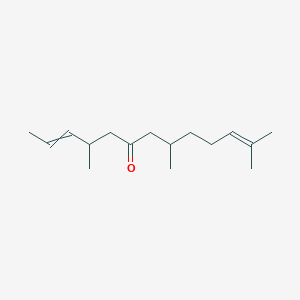
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
